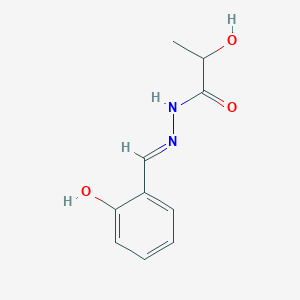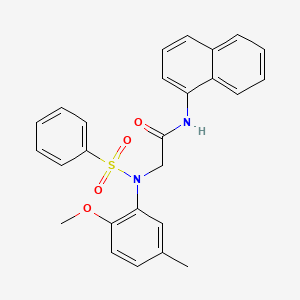
2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide, also known as HPHPH, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is a hydrazone derivative of propanohydrazide and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood, but studies have shown that it can interact with various cellular targets, including proteins and enzymes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to possess antioxidant properties and can reduce oxidative stress. In addition, this compound has been shown to possess antimicrobial properties and can inhibit the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide in laboratory experiments is its easy synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide, including its potential applications in drug development, agriculture, and materials science. In drug development, more studies are needed to fully understand its mechanism of action and potential side effects. In agriculture, this compound can be used as a potential pesticide or herbicide due to its antimicrobial properties. In materials science, this compound can be used as a potential precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its potential antimicrobial, antioxidant, and anticancer properties. More studies are needed to fully understand its mechanism of action and potential side effects. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for its study in drug development, agriculture, and materials science.
Méthodes De Synthèse
2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide can be synthesized using different methods, including the reaction of salicylaldehyde with propanohydrazide in the presence of a catalyst. Other methods involve the reaction of salicylaldehyde with propanohydrazide in the presence of a base or acid. The synthesis of this compound is relatively easy and can be achieved using simple laboratory techniques.
Applications De Recherche Scientifique
2-hydroxy-N'-(2-hydroxybenzylidene)propanohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess antimicrobial, antioxidant, and anticancer properties. It has been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)10(15)12-11-6-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3,(H,12,15)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSVLVSWJLFCG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6095474.png)
![methyl 2-[(3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6095475.png)
![6-(3-chlorophenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6095482.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6095488.png)
![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6095491.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095498.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B6095516.png)
![1-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6095527.png)
![dimethyl 5-{[3-(2-chlorophenyl)acryloyl]amino}isophthalate](/img/structure/B6095533.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)

